2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

Catalog No.
S575600
CAS No.
21306-21-8
M.F
C6Cl6O
M. Wt
300.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

CAS Number

21306-21-8

Product Name

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

IUPAC Name

2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one

Molecular Formula

C6Cl6O

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C6Cl6O/c7-1-2(8)4(10)6(11,12)5(13)3(1)9

InChI Key

BBLJNWQYENOWPH-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl

Synonyms

2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one, 2,3,4,5,6,6-hexachloro-2,4-cyclohexadienone, hexachloro-C6one

Canonical SMILES

C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl

Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds

Catalyst

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is a synthetic organic compound characterized by its six chlorine atoms attached to a cyclohexadiene ring. It has the molecular formula C6Cl6O and a molecular weight of approximately 267.8 g/mol. This compound appears as a crystalline solid that ranges in color from yellow to brownish and has a melting point between 110-112 °C at a pressure of 0.1 Torr . Its structure features a cyclohexadiene core with significant chlorination, which influences its chemical reactivity and biological properties.

HCHCO is a hazardous compound due to the presence of chlorine atoms.

  • Acute toxicity: HCHCO can be harmful if inhaled, swallowed, or absorbed through the skin [].
  • Environmental impact: HCHCO is classified as a persistent organic pollutant due to its resistance to degradation in the environment [].
. Notably, it can undergo:

  • Nucleophilic substitution reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under suitable conditions.
  • Electrophilic aromatic substitution: The compound can react with electrophiles due to the electron-withdrawing effect of the chlorine atoms.
  • Reduction reactions: The compound can be reduced to less chlorinated derivatives or other functional groups depending on the reducing agent used.

Several methods are available for synthesizing 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one:

  • Chlorination of Cyclohexadiene: This method involves the direct chlorination of cyclohexadiene using chlorine gas under controlled conditions to achieve the desired degree of chlorination.
  • Electrophilic Aromatic Substitution: Cyclohexadiene can react with chlorinating agents in the presence of Lewis acids to facilitate the substitution of hydrogen atoms with chlorine.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps starting from simpler organic precursors that undergo various transformations including halogenation and functional group modifications .

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one finds applications primarily in agriculture as:

  • Pesticide: It is effective against a range of agricultural pests due to its insecticidal properties.
  • Herbicide: The compound is utilized for weed control in various crops.

Additionally, it has potential applications in materials science as a precursor for synthesizing other chlorinated compounds or polymers .

Studies on the interactions of 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one with biological systems have shown:

  • Toxicological Effects: Research indicates that exposure can lead to adverse effects on non-target organisms including aquatic life due to its persistence and bioaccumulation potential.
  • Metabolic Pathways: Investigations into how this compound interacts with metabolic pathways in insects and plants have revealed mechanisms by which it disrupts normal physiological functions .

Several compounds exhibit structural or functional similarities to 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2-Chloro-3-(trichloromethyl)cyclopenteneChlorinated cyclopenteneLess chlorinated; used as an intermediate in synthesis
HexachlorobenzeneChlorinated aromatic compoundMore stable; widely used as a pesticide
1-Hydroxy-2-(trichloromethyl)cyclopenteneHydroxy-substituted cyclopenteneExhibits different biological activity

These compounds share characteristics such as high levels of chlorination and similar applications in pest control but differ significantly in their chemical stability and biological impacts .

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is a chlorinated cyclohexadienone derivative characterized by a six-membered aromatic ring with two conjugated double bonds (positions 2 and 4) and a ketone group at position 1. The six chlorine substituents occupy positions 2, 3, 4, 5, 6, and 6, resulting in a heavily substituted structure with two chlorines at position 6. This unique substitution pattern imparts notable steric and electronic properties, influencing its reactivity and stability.

The compound crystallizes as a yellow to brown solid with a density of 1.85 g/cm³ and a melting point range of 46–49°C. Its molecular weight is 300.78 g/mol, consistent with the formula C₆Cl₆O. The stereochemical configuration involves a planar cyclohexadienone core, with chlorines arranged to minimize steric strain. The ketone group at position 1 introduces electron-withdrawing effects, further stabilizing the conjugated π-system.

Synthetic Pathways: Electrophilic Chlorination vs. Cyclohexadienone Functionalization

Two primary synthetic strategies dominate the preparation of this compound: electrophilic chlorination and cyclohexadienone functionalization.

Electrophilic Chlorination

This method involves selective introduction of chlorine atoms to a precursor molecule. A key example is the chlorination of pentachlorophenol derivatives. For instance, the sodium salt of pentachlorophenol reacts with chlorine gas at 0°C to yield 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one. The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic ring. The low-temperature conditions enhance regioselectivity, favoring substitution at positions 2, 3, 4, 5, and 6 while avoiding over-chlorination.

Cyclohexadienone Functionalization

This approach leverages pre-existing cyclohexadienone scaffolds to introduce chlorine substituents. For example, 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one has been employed as a regioselective chlorinating agent in organic synthesis. In one study, it facilitated the para-chlorination of aminotetralins under mild conditions, demonstrating its utility in transferring chlorine atoms to aromatic substrates. The mechanism involves slow release of chlorine gas from the compound, maintaining low steady-state concentrations to control reactivity.

Synthetic MethodKey StepsAdvantagesLimitations
Electrophilic ChlorinationChlorination of pentachlorophenol derivativesHigh regioselectivity at low temperaturesLimited scalability; requires strict control
Cyclohexadienone FunctionalizationUsing the compound as a chlorinating agentMild reaction conditions; versatile substratesRequires pre-synthesized cyclohexadienone

Solid-State Characterization: X-ray Crystallography and Spectroscopic Analysis

X-ray Crystallography

While explicit crystallographic data for this compound is not publicly available, its crystalline nature (yellow to brown solid) and density (1.85 g/cm³) suggest a highly ordered molecular arrangement. The planar cyclohexadienone core likely adopts a chair or boat conformation to accommodate bulky chlorine substituents, minimizing steric hindrance.

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy

    • C=O Stretch: A strong absorption band near 1700 cm⁻¹ confirms the ketone group.
    • C-Cl Stretch: Peaks in the 600–800 cm⁻¹ range indicate multiple C-Cl bonds.
  • Nuclear Magnetic Resonance (NMR)

    • ¹H NMR: Aromatic protons (if present) would appear as singlets or doublets due to electron-withdrawing chlorine substituents. However, the compound’s high symmetry may lead to simplified spectra.
    • ¹³C NMR: Carbons adjacent to chlorine atoms exhibit downfield shifts, with the carbonyl carbon (C=O) appearing around 200 ppm.
  • Mass Spectrometry

    • Molecular Ion Peak: Observed at m/z 300.8 (C₆Cl₆O⁺), with characteristic chlorine isotope patterns.

Fundamental Physical Properties

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one represents a heavily chlorinated cyclic ketone with the molecular formula C₆Cl₆O and a molecular weight of 300.78 grams per mole [1] [2] [3]. The compound exists as a yellow to brownish crystalline solid under standard conditions [1] [3]. The extensive chlorination of the cyclohexadienone ring system significantly influences the thermodynamic behavior and physical properties of this compound.

Melting Point Characteristics

The melting point of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one has been consistently reported within the range of 46-49 degrees Celsius [1] [3] [6]. This relatively low melting point for such a heavily halogenated compound reflects the disruption of molecular packing efficiency caused by the asymmetric chlorine substitution pattern [1]. The presence of six chlorine atoms creates significant steric hindrance that affects intermolecular interactions and crystal lattice stability [3].

Vapor Pressure and Volatility Behavior

The vapor pressure of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one at 25 degrees Celsius is 0.0551 millimeters of mercury [4]. This moderate vapor pressure indicates that the compound exhibits measurable volatility at ambient temperatures, which is relevant for its handling and storage requirements [4]. The boiling point under standard atmospheric pressure (760 millimeters of mercury) is 233.7 degrees Celsius [4]. Under reduced pressure conditions of 0.1 Torr, the boiling point decreases significantly to 110-112 degrees Celsius [1].

Solubility Profile

The solubility characteristics of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one demonstrate selective compatibility with organic solvents [1]. The compound exhibits solubility in dichloromethane, methanol, ethanol, and N,N-dimethylformamide [1]. This solubility pattern reflects the polar nature of the ketone functional group combined with the lipophilic character imparted by the extensive chlorination [1]. The estimated density of 1.7737 grams per cubic centimeter indicates a high-density material consistent with heavy halogenation [1].

PropertyValueReference
Molecular FormulaC₆Cl₆O [1] [2] [3]
Molecular Weight (g/mol)300.78 [1] [2] [3]
Melting Point (°C)46-49 [1] [3] [6]
Boiling Point (°C at 760 mmHg)233.7 [4]
Boiling Point (°C at 0.1 Torr)110-112 [1]
Vapor Pressure (mmHg at 25°C)0.0551 [4]
Density (g/cm³)1.7737 (estimated) [1]
SolubilityDichloromethane, methanol, ethanol, DMF [1]

Photochemical Degradation Mechanisms and Isomerization Pathways

Photodegradation Pathways in Chlorinated Cyclohexadienones

Research on chlorinated organic compounds has revealed that photochemical degradation of heavily chlorinated cyclohexadienone derivatives follows complex mechanistic pathways [12] [13]. The photodegradation process typically involves initial absorption of ultraviolet radiation by the conjugated ketone chromophore, leading to formation of excited states that can undergo various bond cleavage reactions [13]. The presence of multiple chlorine substituents creates electron-withdrawing effects that influence the photochemical reactivity and alter the degradation pathway selectivity [12].

Mechanistic Considerations for Photoisomerization

The photoisomerization of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one likely proceeds through radical intermediates formed by homolytic carbon-chlorine bond cleavage under ultraviolet irradiation [11] [13]. Studies on related chlorinated aromatic systems indicate that photochemical processes can lead to rearrangement of chlorine substituents and formation of structural isomers with altered substitution patterns [11]. The conjugated nature of the cyclohexadienone ring system facilitates energy transfer and radical stabilization during photochemical transformations [15].

Environmental Photochemical Behavior

Under environmental conditions, chlorinated organic compounds like 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one can undergo photodegradation processes that affect their persistence and transformation products [12] [13]. The efficiency of photodegradation depends on factors including light intensity, wavelength distribution, and the presence of photosensitizing agents or oxygen [12]. The extensive chlorination pattern may influence the compound's susceptibility to direct photolysis versus photosensitized degradation pathways [13].

Thermal Decomposition Products: Dioxin Formation Under Pyrolytic Conditions

Thermal Stability Profile

The thermal decomposition behavior of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one becomes particularly significant at elevated temperatures where pyrolytic processes can occur [18] [21]. Research on chlorinated organic compounds indicates that thermal decomposition typically initiates at temperatures above 200 degrees Celsius, with more extensive decomposition occurring at temperatures exceeding 300 degrees Celsius [20] [21]. The heavily chlorinated structure of this compound makes it susceptible to thermal rearrangement and fragmentation reactions under pyrolytic conditions [25].

Dioxin Formation Mechanisms

Studies on thermal decomposition of chlorinated organic compounds have demonstrated that hexachlorocyclohexadienone derivatives can serve as precursors for polychlorinated dibenzo-p-dioxin formation under appropriate thermal conditions [17] [18]. The formation of octahalodibenzo-p-dioxins has been specifically documented when pentahalophenol compounds are heated in the presence of halogenated cyclohexadienones, including 2,3,4,5,6,6-hexachloro-2,5-cyclohexadienone isomers, at temperatures between 200-400 degrees Celsius [18]. These reactions proceed through condensation mechanisms involving the cyclohexadienone moiety as a catalytic intermediate [18].

Temperature-Dependent Decomposition Pathways

The thermal decomposition of chlorinated cyclohexadienone compounds follows temperature-dependent pathways that influence product distribution [21] [22]. At temperatures around 280 degrees Celsius, initial decomposition products include chlorinated phenolic intermediates that can undergo further condensation reactions [21] [23]. Higher temperatures, particularly above 340 degrees Celsius, promote formation of polychlorinated dibenzofurans in addition to dibenzo-p-dioxins through radical-mediated coupling reactions [21]. The oxygen-dependent nature of these thermal transformations indicates that pyrolytic conditions significantly influence the product profile [21].

Mechanistic Pathways for Polychlorinated Dibenzo-p-dioxin Formation

The formation of polychlorinated dibenzo-p-dioxins from chlorinated cyclohexadienone precursors proceeds through well-characterized mechanistic pathways [17] [18] [21]. Initial thermal activation leads to formation of phenoxy radical intermediates that can undergo dimerization reactions [21] [23]. The specific substitution pattern of 2,3,4,5,6,6-hexachloro-2,4-cyclohexadien-1-one provides multiple chlorinated carbon centers that can participate in radical coupling processes [18]. Research has shown that the presence of catalytic amounts of halogenated cyclohexadienones can significantly enhance the yield of octachlorodibenzo-p-dioxin formation from chlorinated phenol precursors, with yields reaching 52-62 percent under optimized thermal conditions [18].

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one functions as a highly specialized electrophilic chlorinating agent that exhibits remarkable regioselectivity in aromatic substitution reactions. The compound operates through a sophisticated recognition mechanism that enables precise control over the site of chlorination in aromatic substrates [2].

The regioselective chlorination process is fundamentally governed by charge transfer interactions and hydrogen bonding between the hexachlorocyclohexadienone reagent and the aromatic substrate [2]. This recognition system allows the reagent to differentiate between potential reaction sites on the aromatic ring, leading to highly selective transformations. The chlorination mechanism involves the formation of an intermediate complex between the substrate and the reagent, facilitated by donor-acceptor interactions that position the chlorinating species in close proximity to the desired substitution site [2].

Experimental studies have demonstrated that 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one can achieve both ortho- and para-selective chlorination depending on the substrate structure and reaction conditions [2] [3]. For phenolic substrates, the compound exhibits a pronounced preference for ortho-chlorination, mimicking the selectivity patterns observed in enzymatic chlorination processes [4]. This selectivity is attributed to the ability of the reagent to participate in specific hydrogen bonding interactions with the hydroxyl group of the phenol, effectively directing the chlorination to the adjacent ortho position [2].

In contrast, when applied to anisole derivatives, the same reagent demonstrates para-selective chlorination under steric control mechanisms [2]. This remarkable versatility in regioselectivity is achieved through the tailored design of the hexachlorocyclohexadienone structure, which can adapt its binding mode to different substrate types while maintaining high selectivity [2].

The mechanistic pathway for regioselective chlorination involves several key steps. Initially, the aromatic substrate forms a pre-reaction complex with the hexachlorocyclohexadienone through charge transfer and hydrogen bonding interactions [2]. This complex formation is crucial for establishing the geometric requirements for selective chlorination. Subsequently, electrophilic attack occurs at the predetermined site, with the cyclohexadienone framework serving as both the chlorine source and the directing element [2].

Kinetic studies have revealed that the regioselective chlorination process is characterized by relatively low activation barriers, consistent with the involvement of stabilizing non-covalent interactions in the transition state [2]. The reaction proceeds under mild conditions, typically at room temperature, making it synthetically attractive for the preparation of regioselectively chlorinated aromatic compounds [2] [5].

The synthetic utility of this regioselective chlorination methodology extends to the preparation of pharmaceutically relevant building blocks and advanced intermediates in organic synthesis . The ability to achieve high regioselectivity without the need for protecting groups or harsh reaction conditions represents a significant advantage over traditional chlorination methods [2].

Oxidative Functionalization Pathways in Transition Metal Complexes

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one participates in diverse oxidative functionalization pathways when employed in conjunction with transition metal complexes. These processes involve sophisticated electron transfer mechanisms that enable the formation of new carbon-heteroatom bonds and facilitate complex molecular transformations [7] [8] [9].

The oxidative functionalization pathways utilizing hexachlorocyclohexadienone as an electron acceptor or oxidizing agent proceed through multiple mechanistic manifolds. In palladium-catalyzed systems, the compound can participate in both Palladium(II)/Palladium(0) and Palladium(II)/Palladium(IV) catalytic cycles [10]. The two-electron oxidation pathway involves the generation of high-valent palladium intermediates that undergo subsequent reductive elimination to form the desired functionalized products [10].

Metal-ligand cooperative approaches represent a particularly significant class of oxidative functionalization reactions [7]. In these systems, 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one functions as a supporting oxidant that enables 3d transition metal catalysts to perform multi-electron transformations [7] [8]. The redox-active nature of the hexachlorocyclohexadienone framework allows it to participate directly in electron transfer events, thereby expanding the catalytic capabilities of earth-abundant metal catalysts [7].

Mechanistic investigations have revealed that the compound can undergo facile one-electron reduction to generate reactive radical anion intermediates [11]. These species exhibit significant electron affinity and readily expel chloride ions to form pentachlorophenoxyl radicals [11]. This electron transfer capability makes hexachlorocyclohexadienone particularly valuable in radical-mediated oxidative functionalization processes [12].

The role of 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one in photoinduced electron transfer reactions has been demonstrated in ruthenium-catalyzed systems [13]. Under visible light irradiation, the compound can participate in excited-state electron transfer processes that enable challenging oxidative transformations [13]. The photochemical activation pathway provides access to reaction manifolds that are not available under thermal conditions [13].

In vanadium-dependent chloroperoxidase systems, hexachlorocyclohexadienone has been employed as a model substrate for studying complex oxidative transformations [4]. These enzymatic systems demonstrate the ability of the compound to undergo site-selective chlorination followed by oxidative cyclization events [4]. The multitasking nature of these catalytic systems highlights the versatility of hexachlorocyclohexadienone in promoting diverse oxidative functionalization pathways [4].

The oxidative functionalization mechanisms involving transition metal complexes typically proceed through well-defined catalytic cycles that involve carbon-hydrogen activation, metal-mediated oxidation, and product-forming elimination steps [14] [10]. The incorporation of hexachlorocyclohexadienone into these cycles provides additional oxidizing capability and can facilitate turnover-limiting oxidation steps [10].

Experimental studies have demonstrated that the choice of transition metal catalyst and ligand environment significantly influences the course of oxidative functionalization reactions [7] [8]. The electronic and steric properties of the metal complex determine the preferred mechanistic pathway and the selectivity of the transformation [15]. This tunability makes it possible to design catalytic systems that are optimized for specific oxidative functionalization reactions [7] [8].

Role as Electron-Deficient Dienophile in Cycloaddition Reactions

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one functions as a highly electron-deficient dienophile in cycloaddition reactions, particularly in formal [4+2] cycloaddition processes. The extensive chlorination of the cyclohexadienone framework significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making it an exceptionally reactive partner for electron-rich dienes [16] [17].

The electron-deficient character of hexachlorocyclohexadienone enables it to participate in Diels-Alder reactions that would otherwise be thermodynamically unfavorable or kinetically slow [16] [17]. Traditional Diels-Alder reactions proceed most efficiently when there is a significant HOMO-LUMO energy gap between an electron-rich diene and an electron-deficient dienophile [16] [17]. The multiple chlorine substituents on the cyclohexadienone core provide powerful electron-withdrawing effects that satisfy this electronic requirement [18].

Mechanistic studies of cycloaddition reactions involving hexachlorocyclohexadienone have revealed that these transformations can proceed through both concerted and stepwise pathways, depending on the reaction conditions and the nature of the diene partner [19] [20]. Under thermal conditions, the reactions typically follow a concerted mechanism characterized by the simultaneous formation of both new carbon-carbon bonds through a cyclic transition state [16] [17].

The regioselectivity of cycloaddition reactions with 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is governed by the electronic properties of both the dienophile and the diene [17] [18]. The electron-withdrawing chlorine substituents create a polarized dienophile that preferentially reacts with electron-rich dienes in a regioselective manner [17]. This selectivity can be predicted using frontier molecular orbital theory, which accounts for the coefficients and energies of the participating orbitals [16].

Photochemical activation of cycloaddition reactions involving hexachlorocyclohexadienone has opened new mechanistic pathways that are not accessible under thermal conditions [21] [20]. Visible light irradiation can generate radical cation intermediates that participate in formal [4+2] cycloadditions through stepwise mechanisms [21]. These photoinduced processes enable cycloadditions between electronically mismatched partners that would not react under thermal conditions [21] [22].

The stereochemical outcome of cycloaddition reactions with hexachlorocyclohexadienone is influenced by both steric and electronic factors [19] [17]. The endo rule, which predicts that substituents on the dienophile will adopt an endo orientation in the transition state, generally applies to these reactions [17]. However, steric interactions between the chlorine substituents and the diene can lead to deviations from the expected endo selectivity [19].

Asymmetric cycloaddition reactions employing chiral catalysts have been developed to access optically active products from hexachlorocyclohexadienone [19] [23]. These enantioselective transformations rely on chiral Lewis acid catalysts or organocatalysts that create a chiral environment around the reaction center [19]. The high electrophilicity of the hexachlorocyclohexadienone dienophile makes it compatible with mild catalytic conditions [23].

The synthetic utility of cycloaddition reactions with 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one extends to the construction of complex polycyclic frameworks and heterocyclic systems [16] [18]. The resulting cycloadducts can undergo subsequent transformations, including dechlorination and functional group manipulation, to provide access to diverse molecular scaffolds [19]. This versatility makes hexachlorocyclohexadienone a valuable building block in synthetic organic chemistry [18].

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

21306-21-8

Wikipedia

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone

Dates

Last modified: 08-15-2023

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